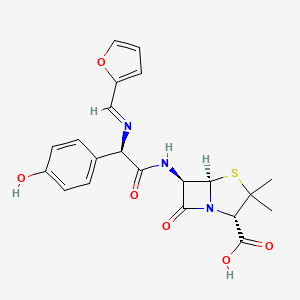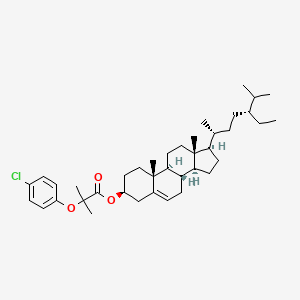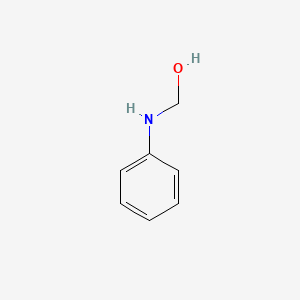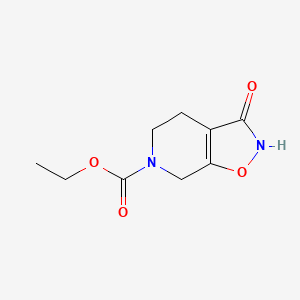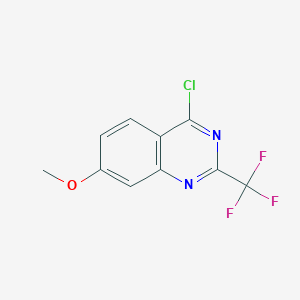
4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline
Descripción general
Descripción
4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of quinazoline derivatives and has been found to exhibit a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis of Derivatives
- 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline derivatives exhibit potential biological activities, particularly in medicine. Synthesis methods for these compounds, such as N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy- Quinazoline-4,6-diamine, have been optimized, involving steps like substitution, nucleophilic substitution reaction, and reduction reaction (Ouyang et al., 2016).
Biological Activity and Pharmacology
- A study on 4-anilinoquinazoline derivatives, which are structurally similar to this compound, reported the synthesis of compounds with significant cytotoxic effects on specific carcinoma cell lines. This indicates the potential use of these derivatives in cancer treatment (Chandregowda, Kush, & Reddy, 2009).
Synthesis and Characterization
- The synthesis and characterization of various 4-(3-Chlorophenylamino)-6-methoxy quinazoline compounds have been explored. These synthesized compounds could potentially be modified for antitumor activities, emphasizing the importance of functionalized quinazoline entities in medical research (Yan, Huang, & Zhang, 2013).
Antimicrobial and Analgesic Applications
- Research into quinazoline derivatives, including those related to this compound, has demonstrated their potential as antimicrobial, analgesic, and anti-inflammatory agents. This highlights the versatility of these compounds in various pharmaceutical applications (Dash, Dash, Laloo, & Medhi, 2017).
Antitumor Activities
- Studies on 4-(3′-Chlorophenylamino)-6-methoxy quinazoline derivatives have shown that some of these compounds possess antitumor activity, specifically against certain cell lines in vitro. This further underscores the potential of this compound in oncological research (Gui-ping, 2012).
Propiedades
IUPAC Name |
4-chloro-7-methoxy-2-(trifluoromethyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O/c1-17-5-2-3-6-7(4-5)15-9(10(12,13)14)16-8(6)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYBHBFILUSSMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NC(=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627619 | |
| Record name | 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951904-99-7 | |
| Record name | 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


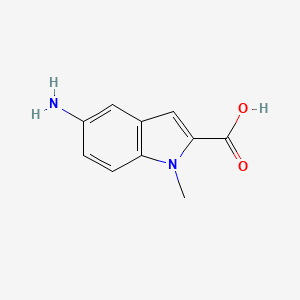
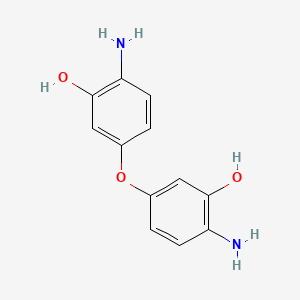
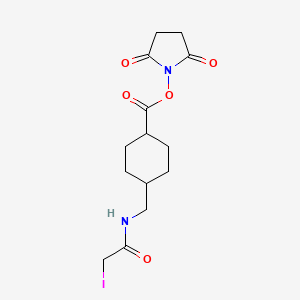


![7-Bromo-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B1629209.png)
